molecular formula C21H20N4O5S B2375460 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 844447-18-3

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2375460
CAS No.: 844447-18-3
M. Wt: 440.47
InChI Key: BLPQJMVBPWUIIR-CPNJWEJPSA-N
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Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
  • Piperazine Moiety : This structure is often associated with pharmacological effects, particularly in central nervous system (CNS) activity.
  • Hydroxy and Methoxy Substituents : These functional groups can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the inhibition of specific protein kinases such as DYRK1A, which is implicated in tumor growth and progression .

CompoundIC50 (μM)Cell LineReference
Compound A0.028Huh7 D12
Compound B0.033MDA-MB 231
Compound C0.045HCT116

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the piperazine group may enhance this activity by facilitating interaction with microbial membranes .

The biological activity of this compound is primarily attributed to:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit DYRK1A and other kinases, which play crucial roles in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects on M-HeLa (cervical carcinoma) cells, compounds derived from thiazole structures demonstrated significantly higher cytotoxicity compared to standard treatments like Sorafenib. The selectivity index was calculated to evaluate the safety profile against normal cells .
  • Animal Models : Animal studies involving picrotoxin-induced convulsion models demonstrated that certain thiazole derivatives could reduce seizure frequency, suggesting potential applications in neurological disorders .

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-18-12-14(2-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-3-5-16(6-4-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPQJMVBPWUIIR-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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